5-amino-N-[(4-methylphenyl)methyl]-1H-pyrazole-4-carboxamide
Overview
Description
“5-amino-N-[(4-methylphenyl)methyl]-1H-pyrazole-4-carboxamide” belongs to a family of 5-aminopyrazole derivatives, which are bioactive agents . They find a wide range of applications in the pharmaceutical and agrochemical industries . It is a selective inhibitor of protein kinase C (PKC) .
Synthesis Analysis
The compound can be prepared by refluxing a mixture of p-methyl-benzoylacetonitrile and phenylhydrazine in ethanol . The selective acylation of 4-methylbenzene-1,3-diamine with benzoic anhydride is another method for its synthesis .Molecular Structure Analysis
The molecular structure of the compound is represented by the SMILES stringCc1ccc(cc1)-c2cc(N)n(n2)-c3ccccc3
. Chemical Reactions Analysis
The compound may be used in the preparation of N′-[4-formyl-3-(4-methylphenyl)-1-phenyl-1H-pyrazol-5-yl]-N,N-dimethylimidoformamide, an intermediate for preparing 5-amino-3-(4-methylphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde . It can also be used to synthesize 5-cyano-6,7-dihydro-3-(4-methylphenyl)-6-oxo-1H-pyrazolo[3,4-b]pyridine-4-carboxylates by reacting with dialkyl dicyanofumarates .Physical and Chemical Properties Analysis
The compound is a solid with a melting point of 148-151 °C . Its empirical formula isC10H11N3
and it has a molecular weight of 173.21 .
Scientific Research Applications
Synthesis and Characterization
The synthesis and characterization of 5-amino-N-[(4-methylphenyl)methyl]-1H-pyrazole-4-carboxamide and its derivatives have been explored in various studies. For instance, Hassan et al. (2014) synthesized 5-Amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides by reacting N-(aryl)-2-cyano-3-[(4-methoxyphenyl)amino]-3-(methylthio)acrylamides with hydrazine hydrate in ethanol. This synthesis led to the development of pyrazolo[1,5-a]pyrimidine derivatives, showcasing the compound's utility as a precursor for heterocyclic compounds with potential pharmacological applications (Hassan, Hafez, & Osman, 2014).
Antitumor Activities
The compound has been investigated for its antitumor activities. Hafez et al. (2013) reported the synthesis of pyrazolo[1,5-a]-pyrimidine derivatives from 5-amino-3-(arylamino)-1H-pyrazole-4-carboxamides, which were then screened for their in vitro antitumor activities against different human cancer cell lines. The study discussed the structure-activity relationship (SAR) of these compounds, providing insights into their potential as anticancer agents (Hafez, Osman, Yosef, El-All, Hassan, El-Sawy, Abdallah, & Youns, 2013).
Heterocyclic Synthesis Utility
El‐Mekabaty (2014) highlighted the chemical reactivity of 5-amino-1-phenyl-1H-pyrazole-4-carboxamide as a building block for synthesizing polyfunctionalized heterocyclic compounds with pharmacological interest. This review underscores the importance of such compounds in the development of new drugs and therapeutic agents, showcasing the broad utility of this compound in medicinal chemistry (El‐Mekabaty, 2014).
Anticancer Evaluation and Enzymatic Assays
Hassan et al. (2021) designed and synthesized novel indole derivatives linked to the pyrazole moiety as antitumor agents. The target compounds showed significant antitumor activity, with two compounds exhibiting excellent inhibition performance against the HepG2 cancer cell line. This study not only demonstrates the anticancer potential of these compounds but also provides a molecular docking study to understand their interaction with cancer-related enzymes (Hassan, Moustafa, Awad, Nossier, & Mady, 2021).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
5-amino-N-[(4-methylphenyl)methyl]-1H-pyrazole-4-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O/c1-8-2-4-9(5-3-8)6-14-12(17)10-7-15-16-11(10)13/h2-5,7H,6H2,1H3,(H,14,17)(H3,13,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPGBWPAWGPFJTH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C2=C(NN=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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